2-Chlorothiazole-5-carbonitrile

Synthetic Chemistry Diazotization Thiazole Functionalization

2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9) provides orthogonal C2-Cl (SNAr) and C5-CN (hydrolysis, reduction, cycloaddition) reactivity. This 2-chloro-5-cyano pattern is non-interchangeable with regioisomers for SAR in ASGPR-mediated protein degradation and heteroaryl-triazole pesticides. Microwave amination delivers 84% yield (145°C, 1.5h). Baseline Sandmeyer route: 67% yield for cost benchmarking. ≥98% purity with batch-specific NMR/HPLC/GC certification recommended for med chem; 95-97% for route scouting.

Molecular Formula C4HClN2S
Molecular Weight 144.58 g/mol
CAS No. 51640-36-9
Cat. No. B1363308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazole-5-carbonitrile
CAS51640-36-9
Molecular FormulaC4HClN2S
Molecular Weight144.58 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)C#N
InChIInChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H
InChIKeyBAFLVXULMMAKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9) Technical Baseline and Procurement Specification


2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9) is a heterocyclic building block with the molecular formula C4HClN2S and molecular weight 144.58 g/mol [1]. The compound features a thiazole core with a chlorine substituent at the 2-position and a nitrile (cyano) group at the 5-position, conferring orthogonal reactivity handles for downstream derivatization [2]. It exists as a solid at ambient temperature with a melting point range of 52–57 °C . The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318), requiring appropriate handling protocols .

Why 2-Chlorothiazole-5-carbonitrile Cannot Be Indiscriminately Substituted in Synthetic Workflows


2-Chlorothiazole-5-carbonitrile occupies a specific and non-interchangeable position within the 5-cyanothiazole building block family due to its dual functionalization pattern. Unlike positional isomers such as 5-chloro-thiazole-2-carbonitrile (CAS 98020-94-1) [1], or analogs lacking the nitrile group such as 2-chloro-1,3-thiazole-5-carboxylic acid , the 2-chloro-5-cyano substitution pattern in 2-chlorothiazole-5-carbonitrile provides a distinct vector and electronics for nucleophilic aromatic substitution (SNAr) at C2 while maintaining the nitrile as a synthetic handle for further transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition). The documented synthetic utility in microwave-mediated amination reactions yielding complex drug-like scaffolds in 84% yield [2] further underscores that generic substitution with regioisomers or analogs lacking the chlorine or cyano group would fundamentally alter the reaction outcome and final product identity. Substitution without rigorous validation of reactivity, purity, and positional integrity risks synthetic failure, off-target impurities, and compromised intellectual property alignment .

Quantitative Differentiation Evidence for 2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9) in Synthetic Chemistry


Synthetic Yield Benchmark: 2-Chlorothiazole-5-carbonitrile from 2-Amino-5-cyanothiazole

The Sandmeyer-type diazotization/chlorination of 2-amino-5-cyanothiazole using copper(II) chloride and isoamyl nitrite in acetonitrile yields 2-chlorothiazole-5-carbonitrile in 67% isolated yield following column chromatography . This yield represents a benchmark for evaluating alternative synthetic routes and sets a baseline expectation for process chemists when scaling or optimizing the preparation of this specific intermediate. The use of this established methodology is documented in patent literature (EP2039686 A1) .

Synthetic Chemistry Diazotization Thiazole Functionalization Process Chemistry

Purity Specification Tiers: Comparative Analysis of Commercially Available Grades

Commercial sourcing of 2-chlorothiazole-5-carbonitrile reveals distinct purity specification tiers that directly impact application suitability. Sigma-Aldrich offers the compound at 97% assay (solid, mp 52-57 °C, storage temp. −20°C) , while AKSci provides a 95% minimum purity grade (solid, mp 52-57 °C) . In contrast, Bidepharm supplies a higher 98% purity grade with batch-specific analytical certificates including NMR, HPLC, and GC . This range of 95-98% assay represents a tangible procurement consideration, where the 3% differential in nominal purity may influence downstream reaction fidelity, impurity profile, and the need for additional purification steps in sensitive applications such as medicinal chemistry lead optimization or materials science.

Analytical Chemistry Procurement Quality Control Building Blocks

Melting Point as a Solid-State Quality Indicator and Handling Parameter

The melting point of 2-chlorothiazole-5-carbonitrile is consistently reported across authoritative sources as a narrow range: Sigma-Aldrich specifies 52-57 °C , AKSci reports 52-57 °C , and Chemicalbook documents 54-57 °C for the recrystallized product . In contrast, the structurally related analog 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile (CAS 82301-29-9) exhibits a different melting point of 83-87 °C , while the regioisomer 5-chloro-thiazole-2-carbonitrile (CAS 98020-94-1) melts at 38-42 °C [1]. The melting point of 2-chlorothiazole-5-carbonitrile (52-57 °C) places it in a distinct thermal stability and handling window, enabling straightforward identification, purity verification, and appropriate storage protocols (note Sigma-Aldrich recommends −20°C storage).

Physical Chemistry Quality Assurance Compound Handling Solid-State Characterization

Patent-Embedded Utility: Documented Role as an Intermediate in Bioactive Molecule Synthesis

2-Chlorothiazole-5-carbonitrile is explicitly cited as a synthetic intermediate in multiple patent applications across pharmaceutical and agrochemical domains. WO-2021155317-A1 describes its use in the preparation of ASGPR-binding compounds for targeted protein degradation . WO-2021069567-A1 details its incorporation into heteroaryl-triazole compounds as pesticides . WO-2020103884-A1 and CN-113302183-A cite its utility in synthesizing cyclic urea derivatives . In comparison, the structurally similar 2-chlorothiazole (CAS 3034-53-5), which lacks the 5-carbonitrile group, is primarily documented in simpler substitution reactions and lacks comparable patent density in these specific therapeutic and crop protection areas. The presence of the 5-carbonitrile group in 2-chlorothiazole-5-carbonitrile enables orthogonal functionalization pathways that are specifically exploited in these patent-disclosed scaffolds.

Medicinal Chemistry Agrochemical Synthesis Patent Analysis Chemical Intermediates

Reaction Versatility: Demonstrated Efficiency in Microwave-Assisted Amination

In a documented microwave-mediated synthetic procedure, 2-chlorothiazole-5-carbonitrile (14 mg, 0.099 mmol) was reacted with a trans-azetidinyl cyclobutanecarboxamide intermediate in NMP using N,N-diisopropylethylamine as base at 145 °C for 1.5 hours, followed by semi-preparative HPLC purification to afford the coupled product in 84% yield [1]. In contrast, the regioisomer 5-chloro-thiazole-2-carbonitrile (CAS 98020-94-1) under analogous microwave SNAr conditions with amines has been reported to give lower yields due to altered electronic distribution at the reactive C5 position, though systematic comparative studies are not available [2]. The 84% isolated yield demonstrates the competence of 2-chlorothiazole-5-carbonitrile as an electrophilic partner in C-N bond-forming reactions under accelerated microwave conditions.

Microwave Synthesis SNAr Chemistry Medicinal Chemistry Reaction Optimization

Recommended Application Scenarios for 2-Chlorothiazole-5-carbonitrile Based on Quantitative Evidence


Synthetic Route Benchmarking and Process Optimization

Process chemists evaluating the preparation of 2-chlorothiazole-5-carbonitrile should utilize the documented 67% isolated yield from 2-amino-5-cyanothiazole via Sandmeyer-type diazotization as a baseline performance metric . This benchmark enables quantitative assessment of alternative synthetic routes (e.g., thionyl chloride-mediated conversion of 2-acetoxythiazole-5-carbonitrile [1]) and provides a reference point for process intensification efforts, yield improvement studies, and cost-of-goods modeling for multi-step syntheses that incorporate this intermediate.

Procurement Decision-Making Based on Application-Critical Purity Requirements

Procurement specialists should align vendor selection with the purity demands of the intended application. For high-sensitivity medicinal chemistry campaigns where trace impurities can confound biological assay interpretation or hinder crystallography efforts, the 98% grade with batch-specific NMR/HPLC/GC certification is recommended. For less sensitive applications such as early-stage route scouting or bulk intermediate preparation where subsequent purification is planned, the 95-97% grades offer cost-competitive alternatives. The 3% absolute purity differential between specification tiers represents a quantifiable procurement parameter that can be weighed against project-specific tolerance for impurities and budget constraints.

Medicinal Chemistry Library Synthesis via Microwave-Accelerated SNAr

Medicinal chemists engaged in lead optimization and parallel library synthesis should leverage 2-chlorothiazole-5-carbonitrile in microwave-assisted nucleophilic aromatic substitution reactions with primary or secondary amines. The demonstrated 84% isolated yield at 145 °C in 1.5 hours [2] supports the compound's compatibility with accelerated reaction formats, enabling rapid diversification of the thiazole scaffold. This application scenario is particularly relevant for structure-activity relationship (SAR) exploration targeting the patent-disclosed therapeutic areas of ASGPR-mediated protein degradation or heteroaryl-triazole pesticide development .

Quality Control Identity Verification via Melting Point Analysis

Quality control laboratories handling incoming shipments of 2-chlorothiazole-5-carbonitrile should incorporate melting point determination as a primary identity confirmation and purity screening tool. The narrow, well-documented melting range of 52-57 °C provides a rapid and cost-effective means to distinguish this compound from close analogs such as 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile (mp 83-87 °C) or the regioisomer 5-chloro-thiazole-2-carbonitrile (mp 38-42 °C) [3]. Significant deviation from this established range (>2 °C outside the 52-57 °C window) warrants further analytical investigation prior to releasing the material for synthetic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorothiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.